Structural Uniqueness: 4‑(Trifluoromethyl)benzoyl vs. Common Naphthoyl and Benzothiadiazoyl Analogs
The N‑acyl group of the target compound is 4‑(trifluoromethyl)benzoyl, which differs from the naphthalen-2‑yl and benzo[c][1,2,5]thiadiazol-5‑yl groups found in two closely related commercial analogs . The trifluoromethyl substituent increases lipophilicity (calculated logP ≈ 3.8 vs. ~3.2 for the unsubstituted benzoyl analog) and enhances metabolic stability by blocking oxidative metabolism at the para position [1]. No direct head‑to‑head bioactivity comparison is publicly available for these exact compounds.
| Evidence Dimension | Calculated logP (lipophilicity) and metabolic vulnerability |
|---|---|
| Target Compound Data | Calculated logP ≈ 3.8; para-CF3 blocks CYP450 oxidation [1] |
| Comparator Or Baseline | Naphthalen-2-yl analog: calculated logP ≈ 4.1, no CF3 group. Benzo[c][1,2,5]thiadiazol-5-yl analog: different hinge-interaction geometry. |
| Quantified Difference | logP difference of ~0.3–0.5 units; presence vs. absence of metabolically blocking CF3 group |
| Conditions | In silico calculation (ALOGPS 2.1) and literature review of CF3 metabolic effects |
Why This Matters
The distinct N‑acyl group can confer a different kinase selectivity profile and improved metabolic stability compared to the naphthoyl and benzothiadiazoyl analogs, making the target compound a non‑interchangeable tool for kinase profiling.
- [1] Purser, S. et al. (2008) 'Fluorine in medicinal chemistry.' Chem. Soc. Rev. 37(2): 320-330. (Reviews the metabolic blocking effect of para-CF3 substitution.) View Source
